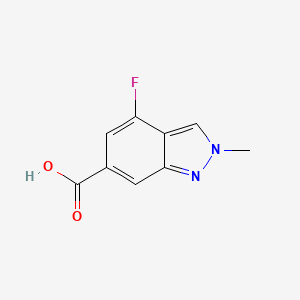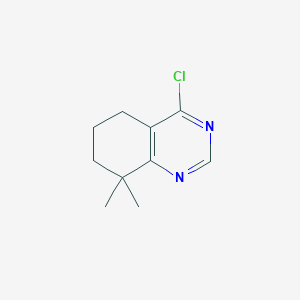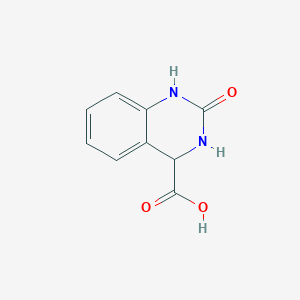
8-Chloro-6-fluoroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 8th position and a fluorine atom at the 6th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-fluoroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-chlorobenzonitrile with ethyl fluoroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-6-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Quinazolinone derivatives, including 8-Chloro-6-fluoroquinazolin-4(3H)-one, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinazolin-4(3H)-one: Lacks the chlorine atom at the 8th position.
8-Chloroquinazolin-4(3H)-one: Lacks the fluorine atom at the 6th position.
6,8-Dichloroquinazolin-4(3H)-one: Contains chlorine atoms at both the 6th and 8th positions.
Uniqueness
8-Chloro-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both chlorine and fluorine atoms on the quinazolinone ring. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H4ClFN2O |
|---|---|
Poids moléculaire |
198.58 g/mol |
Nom IUPAC |
8-chloro-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13) |
Clé InChI |
JEQKQYBYDLYTOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)NC=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


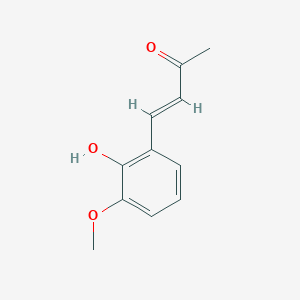
![2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
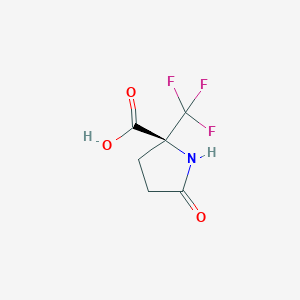
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)


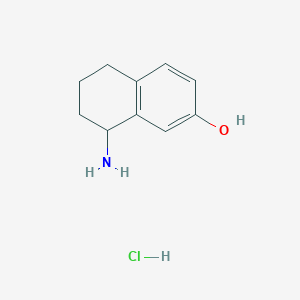
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
